molecular formula C19H22N2O6S B2532802 N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide CAS No. 887890-28-0

N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B2532802
CAS No.: 887890-28-0
M. Wt: 406.45
InChI Key: PFWJQQMGXCQXKG-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound known for its diverse applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 2,4-dimethoxyaniline with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then coupled with a benzoyl chloride derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and increasing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes, which are crucial for understanding its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)aniline
  • N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)phenylacetamide

Uniqueness

Compared to similar compounds, N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-25-15-6-7-17(18(13-15)26-2)20-19(22)14-4-3-5-16(12-14)28(23,24)21-8-10-27-11-9-21/h3-7,12-13H,8-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWJQQMGXCQXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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